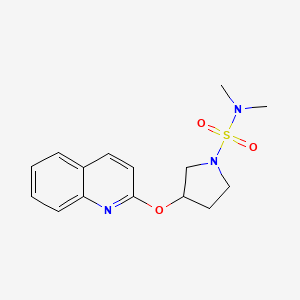

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Being a weak tertiary base, quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

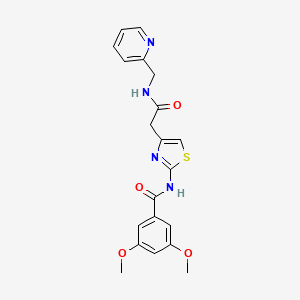

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide: is utilized in the synthesis of various heterocyclic compounds. These heterocycles are significant due to their unique biological activities, which are often leveraged in pharmaceutical research .

Anticancer Research

Quinoline derivatives, such as N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide , have been studied for their potential anticancer properties. They are part of a broader class of compounds that are being explored for their ability to inhibit the growth of cancer cells .

Antimicrobial Activity

The compound’s structural framework is similar to that of other quinolines known for their antimicrobial activity. This makes it a candidate for the development of new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Applications

Due to the pharmacological significance of quinoline motifs, derivatives like N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide are also being researched for their anti-inflammatory effects, which could lead to new treatments for chronic inflammatory diseases .

Antimalarial Properties

Quinoline-based compounds have a long history of use in antimalarial drugs. The structural similarities suggest that N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide could be synthesized into compounds with antimalarial properties .

Neurological Disorders

Research into quinoline derivatives also extends to neurological applications, where compounds like N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide may be used to develop treatments for neurodegenerative disorders or as neuroprotective agents .

Mecanismo De Acción

Target of Action

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex compound that likely interacts with multiple targets. The quinoline moiety in its structure suggests potential antimicrobial activity . Quinoline derivatives have been found to exhibit broad-spectrum antibacterial activity . Sulfonamides, another component of the compound, are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states .

Mode of Action

Based on its structural components, it can be hypothesized that the quinoline moiety may interact with bacterial dna gyrase, inhibiting dna replication . The sulfonamide part may inhibit the aforementioned enzymes, disrupting metabolic processes .

Biochemical Pathways

The compound’s potential antimicrobial activity suggests it may affect various biochemical pathways. By inhibiting DNA gyrase, it could disrupt DNA replication in bacteria, leading to cell death . The inhibition of carbonic anhydrase and dihydropteroate synthetase by the sulfonamide component could disrupt essential metabolic processes .

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles . Sulfonamides are also known to have good absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The potential antimicrobial activity of this compound could result in the death of bacterial cells, making it potentially useful in treating bacterial infections . The inhibition of carbonic anhydrase and dihydropteroate synthetase could have various effects depending on the disease state being treated .

Action Environment

The action of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide could be influenced by various environmental factors. For example, pH could affect the ionization state of the compound, potentially impacting its absorption and distribution . Other factors such as temperature and the presence of other substances could also influence its action.

Direcciones Futuras

The development of new therapeutic agents using the quinoline nucleus is an active area of research due to the wide range of biological and pharmacological activities of these compounds . Future research will likely continue to explore the synthesis of new quinoline derivatives and their potential applications in medicine.

Propiedades

IUPAC Name |

N,N-dimethyl-3-quinolin-2-yloxypyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPDFRILYTAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)

![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)